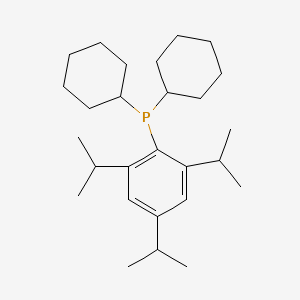

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

説明

Historical Development and Discovery

The development of this compound emerged from the broader historical evolution of phosphine chemistry, which has its roots in the nineteenth century when phosphines were first recognized in 1870. The systematic development of phosphine ligands gained momentum with the pioneering work of Chadwick A. Tolman, who introduced fundamental concepts for measuring steric properties of phosphines through the cone angle parameter in the late 1970s. Tolman's methodology, originally developed for phosphine ligands in nickel complexes and determined from measurements of accurate physical models, established the foundation for understanding how steric bulk affects catalytic performance.

The specific development of this compound followed the recognition that bulky ligands with large cone angles could enhance the rate of dissociation due to increased steric repulsion and crowding around the metal center. This understanding led researchers to design phosphines with substantial steric hindrance, incorporating cyclohexyl groups and triisopropyl-substituted aromatic rings to achieve desired catalytic properties. The compound represents a sophisticated evolution from earlier, simpler phosphine structures, embodying decades of research into structure-reactivity relationships in organometallic chemistry.

More recently, researchers have identified this compound as particularly effective in nickel-catalyzed processes, with studies at Bristol Myers Squibb highlighting its superior performance in borylation reactions of aryl halides. This recognition has positioned the compound as a leading example of modern ligand design, where computational assessment and experimental validation work together to optimize catalytic performance.

Nomenclature and Synonyms

This compound operates under a comprehensive system of nomenclature that reflects its complex molecular structure and various representation methods employed across different chemical databases and suppliers. The International Union of Pure and Applied Chemistry name for this compound is dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane. The compound is officially registered under Chemical Abstracts Service number 303111-96-8, with the molecular formula C27H45P and a molecular weight of 400.63 grams per mole.

The extensive list of synonyms reflects the various ways this complex phosphine structure can be described systematically. Alternative nomenclature includes phosphine, dicyclohexyl[2,4,6-tris(1-methylethyl)phenyl], 2,4,6-triisopropyl phenyl dicyclohexylphosphine, and ((2,4,6-triisopropyl)phenyl)dicyclohexylphosphine. The compound is also referenced as acmc-1ajbl in certain chemical databases, and its systematic naming variations include dicyclohexyl 2,4,6-tris 1-methylethyl phenyl phosphine and 1,3,5-triisopropyl-2-dicyclohexylphosphino benzene.

Chemical database identifiers provide additional systematic referencing methods, with PubChem Compound Identification Number 9801140 serving as a primary digital identifier. The MDL number MFCD11656073 provides another standardized reference point across chemical information systems. The InChI Key DTSPXGRQYHLKLO-UHFFFAOYSA-N offers a unique string representation of the molecular structure, while the SMILES notation CC(C)C1=CC(C(C)C)=C(P(C2CCCCC2)C2CCCCC2)C(=C1)C(C)C provides a linear encoding of the structural connectivity.

Table 1: Chemical Identifiers for this compound

Relevance in Modern Organophosphorus Chemistry

This compound occupies a pivotal position in contemporary organophosphorus chemistry due to its exceptional performance as a ligand in transition metal catalysis and its contribution to advancing our understanding of steric and electronic effects in coordination complexes. The compound exemplifies the sophisticated design principles that have emerged from decades of research into phosphine ligand properties, particularly the relationship between molecular structure and catalytic activity. Modern organophosphorus chemistry has increasingly focused on developing ligands that can provide both steric protection and electronic modulation of metal centers, and this particular phosphine represents an optimal balance of these factors.

The compound's relevance extends to computational chemistry, where it has become a subject of extensive theoretical investigation to understand cone angle parameters and their correlation with experimental properties. Recent computational assessments have recomputed cone angles for extensive sets of phosphorus ligands, including this compound, using combined molecular mechanics and density functional theory methodologies. These studies have provided new insights into how steric parameters correlate with phosphine ligand dissociation enthalpies in titanocene complexes and reaction barriers in Suzuki-Miyaura reactions.

The phosphine's significance in modern chemistry is further emphasized by its role in addressing contemporary challenges in sustainable synthesis and catalytic efficiency. Its bulky structure contributes to enhanced selectivity in organic transformations, while its electron-donating properties influence the reactivity patterns of coordinated metal centers. The compound serves as a benchmark for evaluating new ligand designs and has been instrumental in developing structure-activity relationships that guide the synthesis of next-generation phosphine ligands.

Environmental applications represent another dimension of the compound's modern relevance, where it is employed in developing catalysts for environmental remediation processes aimed at breaking down pollutants and reducing environmental impact in industrial processes. This application underscores the compound's versatility and its potential contribution to green chemistry initiatives that prioritize both efficiency and environmental responsibility.

Overview of Research Significance

The research significance of this compound encompasses multiple dimensions of contemporary chemical science, from fundamental coordination chemistry to applied catalytic processes that drive pharmaceutical and materials development. Computational studies have established the compound as a valuable model system for understanding the relationship between ligand structure and catalytic performance, with researchers using advanced theoretical methods to predict and optimize its behavior in various reaction environments.

Experimental investigations have demonstrated the compound's exceptional performance in nickel-catalyzed processes, with comparative studies showing significant improvements in yield and selectivity when compared to traditional bisphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene. These findings have established this compound as a leading candidate for developing next-generation catalytic systems that can operate under milder conditions while achieving superior reaction outcomes.

The compound's research significance is further amplified by its role in advancing our understanding of hemilabile ligand behavior in catalytic cycles. Studies have revealed how the compound's bulky structure enforces coordinatively unsaturated, highly reactive nickel(II) species while stabilizing nickel(0) intermediates, leading to very low transition state barriers for key catalytic steps. This mechanistic insight has profound implications for designing catalytic systems with enhanced efficiency and selectivity.

Pharmaceutical development represents a crucial application area where the compound's research significance is particularly evident. Its ability to facilitate the synthesis of complex organic molecules has led to its incorporation in drug discovery programs, where it enables the construction of molecular frameworks that would be challenging to access through conventional synthetic methods. The compound's effectiveness in cross-coupling reactions, including Suzuki-Miyaura and carbon-nitrogen coupling processes, has made it an essential tool for medicinal chemists seeking to diversify chemical libraries and optimize lead compounds.

Table 2: Research Applications and Performance Metrics

特性

IUPAC Name |

dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSPXGRQYHLKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430933 | |

| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-96-8 | |

| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine can be synthesized through the reaction of 2,4,6-triisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .

化学反応の分析

Types of Reactions

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Typical reagents include metal halides and other electrophiles.

Major Products

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The major products are metal-phosphine complexes, which are often used as catalysts in various organic reactions.

科学的研究の応用

Catalysis

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine serves as a highly effective ligand in transition metal-catalyzed reactions. It enhances reaction rates and selectivity, making it crucial in several organic synthesis processes.

Key Reactions:

- Cross-Coupling Reactions: This compound is extensively used in Suzuki-Miyaura, Heck, and Stille coupling reactions. These methods are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Mechanistic Studies: Research has shown that the presence of this ligand can significantly influence the reactivity of metal catalysts like palladium, improving yields and selectivity in various reactions .

Pharmaceutical Development

In the pharmaceutical industry, this compound plays a critical role in the synthesis of biologically active compounds.

Applications:

- Synthesis of Complex Molecules: The compound facilitates the development of new pharmaceuticals by enabling the efficient synthesis of complex organic structures that can lead to novel drug discoveries .

- Case Study: A study highlighted its use in synthesizing potential anti-cancer agents through palladium-catalyzed coupling reactions, demonstrating its significance in medicinal chemistry .

Material Science

This organophosphorus compound is also employed in material science for developing advanced materials.

Properties Enhanced:

- Mechanical Strength: Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability.

- Application Examples: Research indicates its utility in formulating high-performance composites used in aerospace and automotive industries .

Environmental Applications

This compound is utilized in developing catalysts aimed at environmental remediation.

Impact:

- Pollutant Degradation: Studies have demonstrated its effectiveness in catalyzing reactions that break down pollutants, thereby reducing environmental impact from industrial processes.

- Case Study: Its application in catalytic converters has been explored to enhance the breakdown of harmful emissions from vehicle exhausts .

Research in Organometallic Chemistry

The compound is significant for researchers studying organometallic compounds.

Research Insights:

- Bonding Interactions: It aids in understanding bonding interactions and reactivity patterns within various chemical environments.

- Innovative Applications: Ongoing research explores its potential for new catalytic systems that could revolutionize synthetic methodologies .

Summary Table of Applications

| Application Area | Key Uses | Notable Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions (Suzuki-Miyaura, Heck) | Enhanced reaction rates and selectivity |

| Pharmaceutical Development | Synthesis of complex organic molecules | Facilitation of novel drug discovery |

| Material Science | Formulation of advanced materials | Improved mechanical properties and thermal stability |

| Environmental Applications | Catalysts for pollutant degradation | Reduction of environmental impact |

| Organometallic Chemistry | Study of bonding interactions | Insights into reactivity patterns |

作用機序

The compound acts primarily as a ligand, coordinating to metal centers in catalytic cycles. Its bulky structure and electron-donating properties enhance the reactivity and selectivity of the metal center, facilitating various catalytic transformations . The molecular targets are typically transition metals, and the pathways involve the formation and cleavage of metal-ligand bonds .

類似化合物との比較

Key Properties :

- Steric Hindrance : The 2,4,6-triisopropylphenyl group creates significant steric bulk, shielding the phosphorus center and influencing metal-ligand coordination .

- Electronic Effects : The electron-donating cyclohexyl groups enhance the ligand’s electron density, stabilizing metal centers in catalytic cycles .

Applications :

This ligand is widely used in homogeneous catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where steric bulk and electronic tuning are critical for selectivity and efficiency .

Comparison with Similar Compounds

A detailed comparison of structurally analogous phosphine ligands is provided below, focusing on steric, electronic, and functional differences:

Table 1: Comparative Analysis of Phosphine Ligands

Key Insights:

Steric Effects :

- This compound exhibits greater steric hindrance than XPhos due to the absence of a rigid biphenyl backbone .

- Tris(2,4,6-triisopropylphenyl)phosphine surpasses all listed compounds in steric bulk, making it suitable for stabilizing highly reactive metal intermediates .

Electronic Tuning :

- Methoxy groups in SPhos introduce electron-withdrawing effects, contrasting with the electron-donating isopropyl groups in this compound .

- Triphenylphosphine’s low steric and electronic modulation limits its utility in demanding catalytic systems compared to bulkier analogs .

Functional Versatility :

- This compound outperforms Dicyclohexyl(2,6-diisopropylphenyl)phosphine in reactions requiring extreme steric protection, such as aryl chloride activation .

- XPhos’s biphenyl backbone enhances rigidity, improving selectivity in certain cross-coupling reactions .

Mechanistic and Industrial Relevance

- Steric Parameter Quantification : Studies using Tolman cone angles and buried volume (%Vbur) confirm that this compound has a %Vbur > 50%, classifying it as a "bulky" ligand .

- Catalytic Performance : In Ni-catalyzed cross-couplings, this ligand enables the activation of challenging substrates (e.g., aryl chlorides) due to its ability to stabilize electron-deficient metal centers .

生物活性

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (CAS: 303111-96-8) is a phosphine compound known for its applications in organometallic chemistry, particularly as a ligand in catalysis. This article explores its biological activity, focusing on its antimicrobial properties, antioxidant effects, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C27H45P |

| Molecular Weight | 400.63 g/mol |

| Melting Point | 138-140 °C |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere, room temperature |

| Sensitivity | Air sensitive |

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phosphine derivatives, including this compound. In vitro assays demonstrated significant activity against a range of bacterial strains. The compound was tested against gram-positive and gram-negative bacteria, showing a promising inhibition zone in disk diffusion assays.

- Case Study : A study published in ResearchGate highlighted the synthesis of this phosphine and its derivatives, which were screened for antimicrobial efficacy. The results indicated that compounds with similar structural motifs exhibited notable antibacterial activity, suggesting potential for further development in pharmaceuticals targeting resistant bacterial strains .

2. Antioxidant Properties

Phosphines are also recognized for their antioxidant capabilities. This compound has been shown to scavenge free radicals effectively.

- Research Findings : In a comparative study of various phosphines, this compound demonstrated superior radical scavenging activity when tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that it could potentially be used as a natural antioxidant in food preservation or cosmetic formulations .

3. Applications in Catalysis and Medicinal Chemistry

As a ligand in organometallic chemistry, this compound facilitates various catalytic processes, including cross-coupling reactions which are pivotal in synthesizing complex organic molecules.

- Catalytic Activity : The compound's steric properties make it an effective ligand for palladium-catalyzed reactions. Its use in Suzuki and Heck reactions has been documented, showcasing its versatility in synthetic organic chemistry .

Summary of Findings

The biological activities of this compound suggest it holds promise not only as a chemical reagent but also as a potential therapeutic agent due to its antimicrobial and antioxidant properties.

Q & A

Q. What are the key structural features of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, and how do they influence its reactivity in catalysis?

The compound’s steric bulk arises from the 2,4,6-triisopropylphenyl and dicyclohexyl groups, which shield the phosphorus lone pair. High-resolution X-ray studies reveal that the lone pair orientation and steric volume dictate its coordination behavior with transition metals. This steric hindrance reduces unwanted side reactions in cross-coupling catalysis by preventing metal aggregation .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₄₉P | |

| Steric Descriptor (Tolman Cone Angle) | ~170° (estimated) |

Q. How can researchers optimize the synthesis of this phosphine ligand to ensure high purity and yield?

Synthesis typically involves reacting dicyclohexylphosphine with a halogenated aryl precursor under inert conditions. Critical steps include:

- Using Pd catalysts (e.g., [Pd(allyl)Cl]₂) to facilitate C-P bond formation .

- Purification via silica gel chromatography (e.g., petroleum ether:ethyl acetate = 10:1) to remove byproducts .

- Monitoring purity via GC (>98%) and NMR spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound?

Q. What are the stability considerations for handling and storing this phosphine?

The compound is stable under inert atmospheres (e.g., N₂ or Ar) but sensitive to moisture and oxygen. Storage recommendations:

- Use airtight containers at −20°C.

- Avoid exposure to strong acids/bases, which may degrade the ligand .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand affect catalytic activity in Ni- or Pd-mediated cross-coupling reactions?

The bulky 2,4,6-triisopropylphenyl group creates a "reactivity cliff" in catalysis by selectively stabilizing low-coordinate metal intermediates. In Suzuki-Miyaura couplings, this ligand enhances oxidative addition rates for aryl halides while suppressing β-hydride elimination .

Case Study :

Q. What computational methods can predict ligand-metal interactions for this phosphine in catalytic cycles?

Density Functional Theory (DFT) calculations model the ligand’s σ-donor and π-acceptor capabilities. Key parameters:

Q. How can researchers resolve contradictions in catalytic performance data caused by ligand impurities?

Contaminants (e.g., phosphine oxides) reduce metal center accessibility. Mitigation strategies:

Q. What role does the ligand play in stabilizing reactive intermediates in photoredox catalysis?

The ligand’s electron-rich phosphorus center stabilizes low-valent metal species (e.g., Pd⁰) during light-driven cycles. This is critical for dual Ni/photoredox systems, where ligand bulk prolongs catalyst lifetime by minimizing decomposition pathways .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。